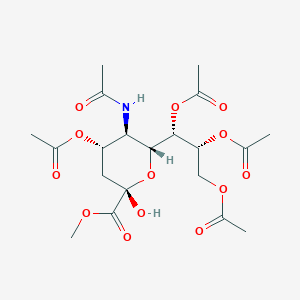

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester

Übersicht

Beschreibung

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester (TAME) is an acetylated derivative of N-acetylneuraminic acid (Neu5Ac), a naturally occurring sialic acid. Neu5Ac is an important component of the glycoconjugates that are found in the cell membranes of living organisms. TAME is the most widely used and studied acetylated derivative of Neu5Ac, and it has been used in a variety of scientific research applications.

Wissenschaftliche Forschungsanwendungen

Facilitating Sialic Acid Chemistry

A study by Kulikova, Shpirt, and Kononov (2006) presented a facile synthesis method for peracetylated N-acetylneuraminic acid glycal, a derivative of 4,7,8,9-tetra-O-acetyl-N-acetylneuraminic acid methyl ester. This compound serves as an important intermediate in sialic acid chemistry due to its role in synthesizing complex glycan structures, highlighting its utility in bioorganic synthesis and the study of glycan-mediated biological processes (Kulikova, Shpirt, & Kononov, 2006).

Advancing Glycosylation Techniques

The work by Asressu and Wang (2017) on the synthesis of 2,7-anhydrosialic acid derivatives from Neu5Ac methyl ester demonstrates another application of derivatives of this compound in creating potential lead compounds for treating neural disorders. This research contributes to the development of carbohydrate-based drugs, showcasing the compound's significance in medicinal chemistry and drug development (Asressu & Wang, 2017).

Exploring Neuraminidase Substrates

Komba and Machida (2014) synthesized nonreducing disaccharides incorporating this compound to evaluate their function as neuraminidase substrates. This work is crucial for understanding neuraminidase activity and designing inhibitors, highlighting the compound's importance in antiviral research and the study of viral mechanisms (Komba & Machida, 2014).

Enhancing Glycosylation Selectivity

Research by Ogasahara et al. (2020) utilized 4,7,8,9-tetra-O-acetylneuraminic acid methyl ester derivatives to study the effects of protecting groups on glycosylation selectivity. Their findings provide insights into optimizing glycosylation reactions, crucial for the synthesis of complex glycoconjugates used in therapeutic agents and biological studies (Ogasahara et al., 2020).

Molecular Dynamics and Quantum Mechanical Analysis

Priyadarzini et al. (2012) conducted molecular dynamics simulations and quantum mechanical calculations on α-D-N-acetylneuraminic acid, deriving models that help in understanding the molecular structure and behavior in biological environments. This study underscores the compound's role in molecular recognition processes and drug design, offering a foundation for glycobiologists and biotechnologists in modeling sialylglycans and designing sialic acid analog inhibitors (Priyadarzini, Subashini, Selvin, & Veluraja, 2012).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester, also known as methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate, is glycoproteins present on the cell surface . These glycoproteins play a crucial role in cell recognition, interaction, and adhesion .

Mode of Action

This compound, being a derivative of neuraminic acid or sialic acid, interacts with its targets by getting incorporated into the terminal sugar of glycoproteins . This interaction leads to changes in the structural properties of these molecules, both in solution and on cell surfaces .

Biochemical Pathways

The affected biochemical pathways primarily involve the synthesis and function of glycoproteins. The compound, being a sialic acid derivative, contributes significantly to the structural properties of glycoproteins . The downstream effects of these changes can influence various cellular processes, including cell recognition and interaction .

Pharmacokinetics

Given its molecular weight of 49144 , it can be inferred that it may have good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve changes in the structural properties of glycoproteins. These changes can influence various cellular processes, including cell recognition, interaction, and adhesion .

Biochemische Analyse

Biochemical Properties

4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester plays a crucial role in biochemical reactions, particularly in the modification of glycoproteins and glycolipids. It interacts with various enzymes, such as sialyltransferases, which catalyze the transfer of sialic acid residues to glycoproteins and glycolipids. This interaction is essential for the formation of sialylated glycoconjugates, which are involved in cell-cell recognition, signaling, and immune responses . Additionally, this compound can interact with lectins, proteins that specifically bind to sialic acid residues, influencing cellular adhesion and communication.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the presence of sialic acid residues on cell surface glycoproteins can affect receptor-mediated signaling pathways, leading to changes in cellular responses . Moreover, this compound can impact gene expression by altering the glycosylation patterns of transcription factors and other regulatory proteins, thereby influencing their activity and stability.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as a substrate for sialyltransferases, leading to the incorporation of sialic acid residues into glycoproteins and glycolipids . This process is crucial for the formation of sialylated glycoconjugates, which play important roles in cellular recognition and signaling. Additionally, this compound can inhibit or activate specific enzymes, depending on the context, thereby modulating biochemical pathways and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider in experimental studies. It is known to be stable under specific storage conditions, but its activity may decrease over time due to hydrolysis or other degradation processes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the stability and activity of this compound during experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions and promote the formation of sialylated glycoconjugates. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and causing oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to glycosylation. It interacts with enzymes such as sialyltransferases and glycosidases, which are responsible for the addition and removal of sialic acid residues on glycoproteins and glycolipids . This compound can also affect metabolic flux and metabolite levels by altering the glycosylation patterns of key metabolic enzymes, thereby influencing their activity and stability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through endocytosis or specific transport mechanisms, and it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biological activity and effectiveness in various experimental settings.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or targeting signals. For example, it may be localized to the Golgi apparatus, where glycosylation processes occur, or to the cell membrane, where it can participate in cell-cell interactions and signaling . The precise localization of this compound can affect its role in cellular processes and its overall effectiveness in experimental studies.

Eigenschaften

IUPAC Name |

methyl (2S,4S,5R,6R)-5-acetamido-4-acetyloxy-2-hydroxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO13/c1-9(22)21-16-14(31-11(3)24)7-20(28,19(27)29-6)34-18(16)17(33-13(5)26)15(32-12(4)25)8-30-10(2)23/h14-18,28H,7-8H2,1-6H3,(H,21,22)/t14-,15+,16+,17+,18+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKDMYCBPKFKCV-DCDDNHAVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](COC(=O)C)OC(=O)C)OC(=O)C)(C(=O)OC)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456014 | |

| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

491.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84380-10-9 | |

| Record name | Methyl 5-acetamido-4,7,8,9-tetra-O-acetyl-3,5-dideoxy-D-glycero-beta-D-galacto-non-2-ulopyranosonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

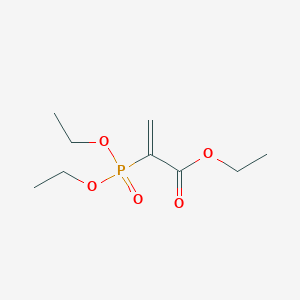

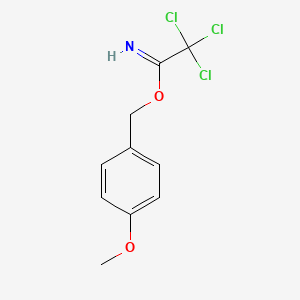

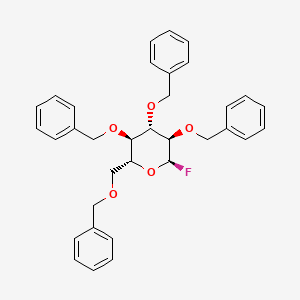

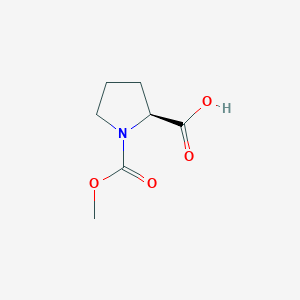

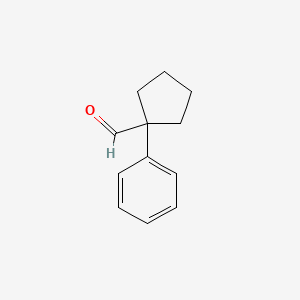

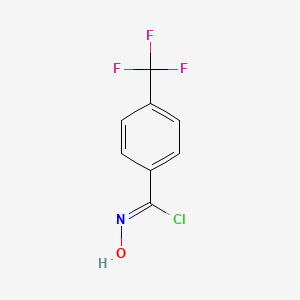

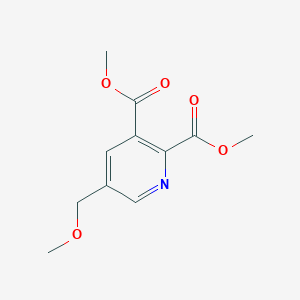

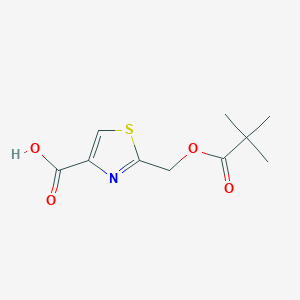

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

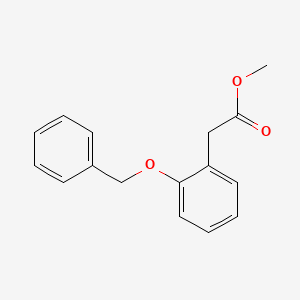

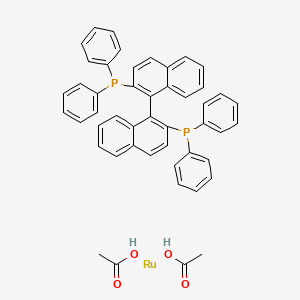

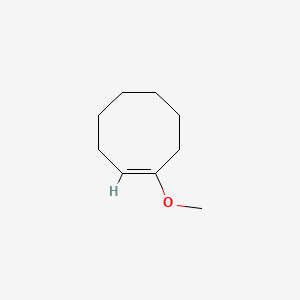

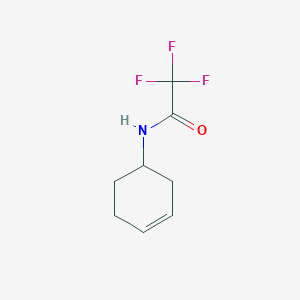

Feasible Synthetic Routes

Q1: What is the significance of 4,7,8,9-Tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester in studying neuraminidase activity?

A: This compound serves as a vital precursor in synthesizing the fluorogenic substrate analogue, 2'-(4-methylumbelliferyl)-alpha-D-N-acetylneuraminic acid. This analogue is crucial for detecting and characterizing human acid neuraminidase activity. [] Specifically, it allows researchers to study neuraminidase activity in cultured human skin fibroblasts and identify deficiencies associated with sialidosis, a neurological storage disorder. []

Q2: How is this compound used in the synthesis of α-glycosides of N-acetylneuraminic acid?

A: This compound, specifically its 2β-halo-3β-hydroxy derivative, plays a key role in efficiently synthesizing α-glycosides of N-acetylneuraminic acid derivatives. [, ] This is a significant advancement in carbohydrate chemistry as it enables the preparation of complex sialic acid-containing molecules, including gangliosides, which are essential components of cell membranes and play crucial roles in various biological processes.

Q3: Can you elaborate on the specific application of 2β-Bromo-3β-hydroxy-4,7,8,9-tetra-O-acetyl-N-acetylneuraminic Acid Methyl Ester in ganglioside synthesis?

A: This specific derivative is instrumental in synthesizing (α2-9) and (α2-8) linked dineuraminyl saccharides. [] These linkages are characteristic of gangliosides, complex glycosphingolipids involved in cell signaling, recognition, and adhesion. The ability to synthesize these specific linkages allows researchers to create well-defined ganglioside structures for further investigation of their biological functions and potential therapeutic applications.

Q4: Are there any analytical techniques used to characterize this compound and its derivatives?

A4: While the provided research papers don't delve into specific analytical techniques for this compound, it's safe to assume that techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds. Additionally, chromatographic methods such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are likely used for purification and analysis.

Q5: What is the broader impact of research utilizing this compound?

A: The research utilizing this compound contributes significantly to understanding the biosynthesis and function of sialic acids, particularly within the context of gangliosides. [, , ] By providing tools to synthesize and study these complex molecules, the research paves the way for developing potential therapeutics for diseases associated with abnormal ganglioside metabolism, further diagnostic tools for sialidosis, and a deeper understanding of crucial biological processes.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.